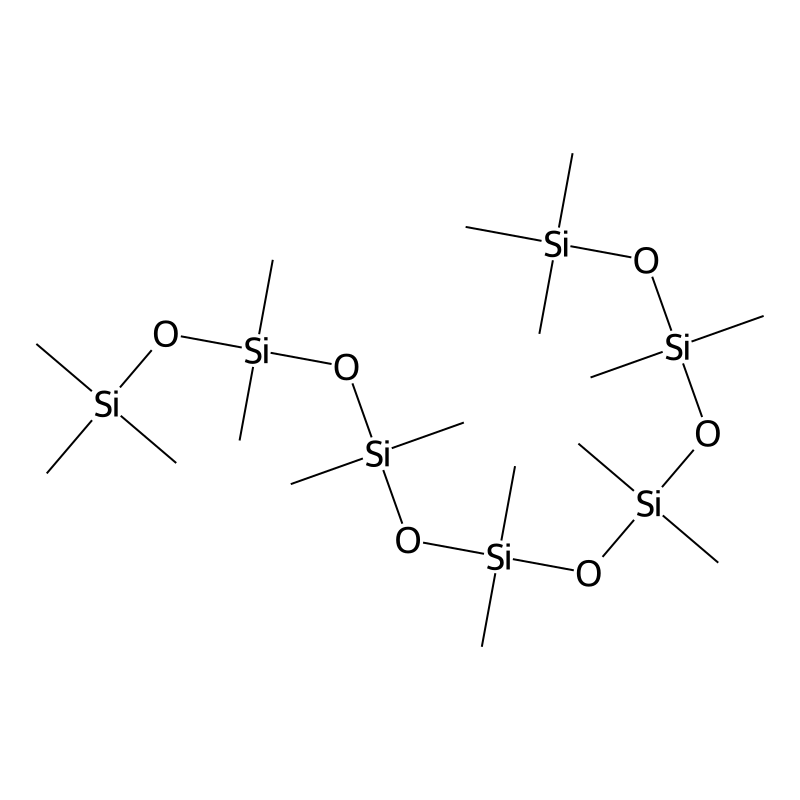Hexadecamethylheptasiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Very soluble in benzene, ligroin
Synonyms
Canonical SMILES
Reference Standard:
- D6 can be used as a reference standard for analytical techniques like chromatography and mass spectrometry, which help researchers identify and quantify other similar compounds.
- This application leverages D6's well-defined chemical properties and commercially available high purity grades. [Source: ECHA - Hexadecamethylheptasiloxane, ]
Historical Studies:
- Some older scientific studies published before D6 restrictions may involve its use. These studies can serve as historical references for understanding the early development of certain technologies or materials where D6 was once used.
- It is crucial to consider the limitations of such studies when interpreting their findings, as they might not reflect current practices or knowledge.
Environmental Science Research:
- In rare cases, controlled research settings might utilize D6 to study its environmental fate and degradation pathways.
- Such research aims to improve our understanding of the potential environmental impact of D6 and similar compounds, even though they are no longer commercially available.
- Strict regulations and safety protocols govern these applications to minimize the risk of environmental release.
Hexadecamethylheptasiloxane is a linear siloxane compound characterized by its unique structure, which consists of seven silicon atoms connected by alternating oxygen atoms, with each silicon atom bonded to methyl groups. Its chemical formula is C₁₆H₄₈O₆Si₇, and it has a molecular weight of approximately 533.15 g/mol. This compound is not naturally occurring and is synthesized through industrial processes, primarily hydrosilylation, where silicon-hydrogen bonds are added across double bonds in other molecules .
Hexadecamethylheptasiloxane is relatively stable under ambient conditions but can decompose under extreme conditions such as high temperatures or in the presence of strong acids or bases. The decomposition typically results in smaller siloxane molecules and organic fragments, although specific reaction pathways have not been extensively documented in scientific literature . Additionally, in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals, which affects its environmental persistence .
The primary method for synthesizing hexadecamethylheptasiloxane is hydrosilylation. This process involves reacting an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures. The specific details of this synthesis are often proprietary and not widely published, which limits the availability of comprehensive methodologies in the scientific literature .
There is a scarcity of extensive interaction studies involving hexadecamethylheptasiloxane. Most available data focus on its stability and degradation rather than specific interactions with other chemicals or biological systems. The limited research highlights a gap in understanding how this compound behaves in various environments and its potential interactions with other substances .
Hexadecamethylheptasiloxane belongs to a broader class of siloxanes that share similar structural characteristics but differ in the number of silicon atoms or substituents. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used as a lubricant |
| Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | Cyclic structure; known for low viscosity |
| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | Shorter chain; widely used as a silicone oil |
| Octamethyltrisiloxane | C₈H₂₄O₃Si₃ | Three silicon atoms; used in various industrial applications |
Uniqueness: Hexadecamethylheptasiloxane's linear structure with seven silicon atoms distinguishes it from other siloxanes, which may be cyclic or have fewer silicon units. This unique configuration contributes to its distinct thermal stability and potential applications in specialized fields.
Purity
Color/Form
Boiling Point
286.8 °C
Density
LogP
Melting Point
-78 °C
Vapor Pressure
5.55X10-4 mm Hg at 25 °C (extrapolated)
Other CAS
Wikipedia
General Manufacturing Information
Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/








